molecular formula C8H12N2O4 B1401274 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid CAS No. 1415719-25-3

3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid

Cat. No. B1401274
CAS RN: 1415719-25-3
M. Wt: 200.19 g/mol
InChI Key: VQOFRZLXGKPBFA-UHFFFAOYSA-N
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Description

“3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H12N2O4 . It is functionally related to a hydantoin .


Molecular Structure Analysis

The molecular formula of this compound is C8H12N2O4 . The average mass is 200.192 Da and the monoisotopic mass is 200.079712 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular structure and formula, which are C8H12N2O4 . More specific properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • Dipeptide Mimetics Synthesis : Todorov and Naydenova (2010) reported the synthesis of novel 5,5-dimethylhydantoin derivatives, including compounds similar to 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid. These compounds were characterized using infrared, MS, and NMR spectra (Todorov & Naydenova, 2010).

Hybrid Molecules and Anticonvulsant Activity

  • Hybrid Molecule Synthesis and Evaluation : Kamiński et al. (2016) synthesized a library of piperazinamides of 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic acids as potential new hybrid anticonvulsants. These molecules integrated chemical fragments of known antiepileptic drugs (Kamiński et al., 2016).

Phosphorus-Containing Dipeptide Mimetics

  • Synthesis Using Kabachnik–Fields Reaction : Todorov, Aneva, and Naydenova (2011) synthesized novel compounds similar to 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid through the Kabachnik–Fields reaction. They characterized these compounds using various spectroscopic methods (Todorov, Aneva, & Naydenova, 2011).

Triazafulvalene System Synthesis

  • Synthesis of Triazafulvalene Derivatives : Uršič, Svete, and Stanovnik (2010) explored the synthesis of new triazafulvalene systems using derivatives including 5,5-dimethylimidazolidine-2,4-dione, akin to 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid (Uršič, Svete, & Stanovnik, 2010).

Conformational Studies

  • Hydantoin-5-acetic Acid Analysis : Gerhardt, Tutughamiarso, and Bolte (2012) analyzed hydantoin-5-acetic acid, structurally related to 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid, examining its conformational preferences in crystallized form (Gerhardt, Tutughamiarso, & Bolte, 2012).

Antibacterial Polymeric Materials

  • Novel Hydantoin Monomer Synthesis for Antibacterial Use : Iannelli, Bergamelli, and Galli (2009) synthesized a new hydantoin monomer, incorporating a structure similar to 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid, for developing antibacterial polymeric materials (Iannelli, Bergamelli, & Galli, 2009).

Gene Identification in Burkholderia sp.

  • Gene Encoding for Specific Enzyme : Muramatsu et al. (2020) identified a gene in Burkholderia sp. encoding an enzyme that converts a compound structurally akin to 3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid (Muramatsu et al., 2020).

properties

IUPAC Name

3-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-8(2)6(13)9-7(14)10(8)4-3-5(11)12/h3-4H2,1-2H3,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOFRZLXGKPBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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